REACTION_CXSMILES
|
BrC(F)(F)C(Cl)(F)C=C.[F:10][C:11]([F:25])([C:21]([F:24])([F:23])[F:22])[C:12]([F:20])([F:19])[C:13]([O:16][CH2:17]C)([F:15])[F:14]>C(Cl)(F)(F)C(Cl)(Cl)F>[F:10][C:11]([F:25])([C:21]([F:22])([F:24])[F:23])[C:12]([F:19])([F:20])[C:13]([O:16][CH3:17])([F:15])[F:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C=C)(F)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)OCC)(F)F)(C(F)(F)F)F
|
Name
|
Krytox
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Krytox
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(F)(Cl)Cl)(F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(F)(Cl)Cl)(F)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)OC)(F)F)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |